Methyl 6-(dimethylamino)-5-methylnicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-(dimethylamino)-5-methylnicotinate is a chemical compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of a dimethylamino group and a methyl group attached to the nicotinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(dimethylamino)-5-methylnicotinate typically involves the reaction of nicotinic acid derivatives with dimethylamine and methylating agents. One common method is the alkylation of 6-(dimethylamino)nicotinic acid with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(dimethylamino)-5-methylnicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the nicotinic acid moiety.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with different functional groups replacing the dimethylamino group.
Scientific Research Applications
Methyl 6-(dimethylamino)-5-methylnicotinate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of Methyl 6-(dimethylamino)-5-methylnicotinate involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The compound may also modulate enzymatic activities and receptor functions, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Methyl nicotinate: A simpler derivative of nicotinic acid with similar structural features but lacking the dimethylamino group.
Dimethylaminoquinolines: Compounds with a similar dimethylamino group attached to a quinoline ring, exhibiting different chemical and biological properties.
Uniqueness
Methyl 6-(dimethylamino)-5-methylnicotinate is unique due to the presence of both the dimethylamino and methyl groups on the nicotinic acid moiety. This structural feature imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H14N2O2 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
methyl 6-(dimethylamino)-5-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C10H14N2O2/c1-7-5-8(10(13)14-4)6-11-9(7)12(2)3/h5-6H,1-4H3 |
InChI Key |
CWLFOOFJMQQGHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N(C)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.